![molecular formula C10H12ClF3N2O B13301709 2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B13301709.png)
2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride typically involves the reaction of 2-(trifluoromethyl)benzoyl chloride with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amine group. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, and reaction temperatures ranging from -10°C to 50°C.
Aplicaciones Científicas De Investigación
2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets in biological systems. It may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar compounds to 2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride include:
- 2-(methylamino)-2-[2-(trifluoromethyl)phenyl]cyclohexanone hydrochloride
- 2-(ethylamino)-2-[2-(trifluoromethyl)phenyl]cyclohexanone hydrochloride These compounds share structural similarities but differ in their specific functional groups and overall molecular structure. The presence of the trifluoromethyl group in all these compounds contributes to their unique properties and potential applications .
Propiedades
Fórmula molecular |
C10H12ClF3N2O |
|---|---|
Peso molecular |
268.66 g/mol |
Nombre IUPAC |
2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C10H11F3N2O.ClH/c1-14-6-9(16)15-8-5-3-2-4-7(8)10(11,12)13;/h2-5,14H,6H2,1H3,(H,15,16);1H |
Clave InChI |
FPQWJEUCQZPZAR-UHFFFAOYSA-N |
SMILES canónico |
CNCC(=O)NC1=CC=CC=C1C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


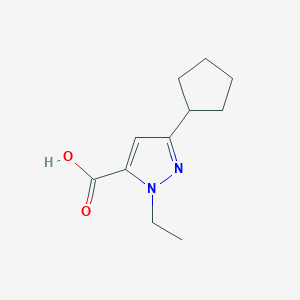
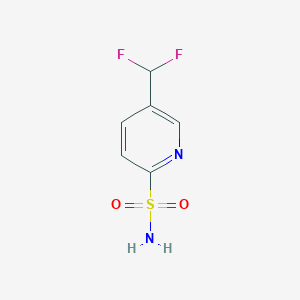
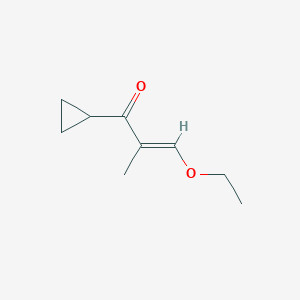

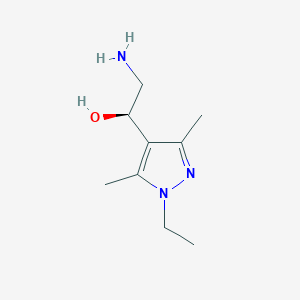
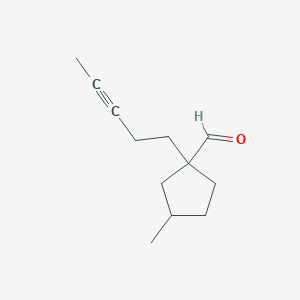
![2-[4-(Dimethylamino)phenyl]-2,2-difluoroacetic acid](/img/structure/B13301674.png)
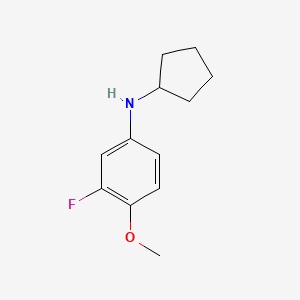

![2-{3-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13301693.png)


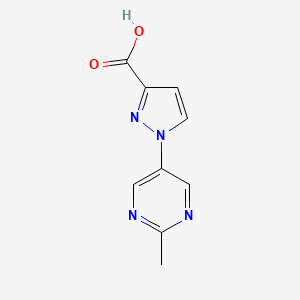
![2-(Hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13301728.png)
